Levodropropizine

Clinical Trial Adverse Event Rate Somnolence

Levodropropizine (CAS 99291-25-5) is the (S)-(−) enantiomer of dropropizine, a peripherally acting antitussive targeting airway C-fibers without CNS involvement. Unlike codeine or dextromethorphan, it preserves ventilatory response to hypercapnia with a 4.6% somnolence rate (vs. 10.4% for dextromethorphan). Peripheral restriction confirmed by i.c.v. studies—no central action at 40 μg. Preferred API for pediatric formulations and respiratory trials requiring minimal CNS confound. Avoid racemic dropropizine's sedative liabilities by procuring the pure enantiomer.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 99291-25-5
Cat. No. B346804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevodropropizine
CAS99291-25-5
SynonymsDF 526
DF-526
dipropizine
dipropizine, (S)-isomer
Ditustat
dropropizine
levodropropizine
Levotuss
Tautoss
Zyplo
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(CO)O)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1
InChIKeyPTVWPYVOOKLBCG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levodropropizine (CAS 99291-25-5) Procurement Guide: Peripheral Antitussive with Verified Differentiation


Levodropropizine (CAS 99291-25-5) is the (S)-(−) enantiomer of the racemic non-opioid antitussive agent dropropizine [1]. It is classified as a peripherally acting antitussive that exerts its effects primarily at the level of airway sensory nerves rather than through central nervous system (CNS) mechanisms [2]. First described in Italian Patent No. 1,203,721 and subsequently manufactured via optical resolution using L(+)tartaric acid (U.S. Patent 5,087,698), levodropropizine is distinct from central antitussives such as codeine, dextromethorphan, and dihydrocodeine in both its anatomical site of action and its consequent safety and tolerability profile [3].

Levodropropizine (CAS 99291-25-5) Versus In-Class Alternatives: Why Simple Substitution Is Not Supported by Evidence


Antitussive agents within the same therapeutic class exhibit fundamentally divergent pharmacological and safety profiles that preclude simple interchangeability. Central antitussives such as codeine and dextromethorphan act on CNS opioid receptors or sigma-1/NMDA sites, conferring antitussive efficacy but also introducing liabilities including respiratory depression, sedation, abuse potential, and psychomotor impairment [1]. In contrast, levodropropizine acts peripherally on airway C-fibers and sensory neuropeptide pathways, achieving comparable cough suppression without detectable central respiratory depression [2]. Even when compared to its own racemic precursor dropropizine, the levorotatory enantiomer demonstrates meaningfully reduced CNS depressant effects at equivalent antitussive doses [3]. These differences manifest in quantifiable clinical outcomes—including adverse event rates, somnolence incidence, nocturnal symptom control, and preservation of ventilatory responses to hypercapnia—that directly impact therapeutic selection, patient safety, and procurement decisions across clinical and research settings.

Levodropropizine (CAS 99291-25-5) Quantitative Differentiation Evidence: Comparator-Based Clinical and Pharmacological Data


Levodropropizine (CAS 99291-25-5) vs. Dextromethorphan: Quantified Safety Differentiation in Clinical Trial (N=209)

In a double-blind, randomized clinical trial involving 209 adult patients with moderate non-productive cough, levodropropizine demonstrated a statistically significant lower incidence of adverse events compared to dextromethorphan. The overall adverse event rate was 3.6% in the levodropropizine group versus 12.1% in the dextromethorphan group (P < 0.05) [1]. Notably, the incidence of somnolence—a key tolerability concern for antitussives—was 4.6% with levodropropizine compared to 10.4% with dextromethorphan, representing a >50% relative reduction [1].

Clinical Trial Adverse Event Rate Somnolence Tolerability Non-productive Cough

Levodropropizine (CAS 99291-25-5) vs. Dextromethorphan: Superior Reduction in Nocturnal Awakenings at Day 5

In the same head-to-head clinical trial (N=209), levodropropizine demonstrated significantly greater improvement in nocturnal awakenings due to cough compared to dextromethorphan (P < 0.05) [1]. A secondary analysis of this study reported that the levodropropizine group achieved a 92% reduction in nocturnal awakenings by day 5, compared to a 72% reduction in the dextromethorphan group [2]. Additionally, cough intensity reduction occurred earlier with levodropropizine (day 2) than with dextromethorphan (day 3) (P < 0.01) [1].

Nocturnal Awakenings Cough Severity Sleep Quality Clinical Efficacy

Levodropropizine (CAS 99291-25-5) vs. Dihydrocodeine: Preservation of Ventilatory Response to Hypercapnia Confirms Peripheral Mechanism

In a randomized clinical trial (N=24) using a CO2 rebreathing test to assess central respiratory effects, levodropropizine (60 mg) did not affect respiratory responses to hypercapnia, whereas dihydrocodeine (15 mg) significantly depressed the ventilatory response (P < 0.01) [1]. Specifically, levodropropizine and placebo produced equivalent ventilatory responses, while dihydrocodeine attenuated the expected ventilatory increase induced by elevated CO2 [1].

Respiratory Depression CO2 Rebreathing Central Nervous System Safety Pharmacology Ventilatory Response

Levodropropizine (CAS 99291-25-5) vs. Racemic Dropropizine: Reduced CNS Depression with Equivalent Antitussive Activity

Levodropropizine, the (S)-(−) enantiomer of racemic dropropizine, demonstrates equivalent antitussive activity with considerably lower CNS depressant effects in animal models [1]. In a pediatric clinical trial (N=258), levodropropizine showed a lower incidence of daytime somnolence compared to racemic dropropizine (clinically relevant difference, though not reaching statistical significance in that specific study) [2]. The Italian Patent No. 1,203,721 established that the levorotatory isomer exhibits antitussive action markedly better than the dextrorotatory isomer, combined with notably lower CNS activity [3].

Enantiomer CNS Depression Somnolence Chiral Differentiation Pediatric

Levodropropizine (CAS 99291-25-5) vs. Central Antitussives: Meta-Analysis Confirms Superior Overall Efficacy Outcomes

A meta-analysis of published clinical studies evaluating levodropropizine in adults and children demonstrated statistically significant better overall efficacy outcomes compared to central antitussive drugs, including codeine, cloperastine, and dextromethorphan [1]. The analysis specifically identified significant advantages in reducing cough intensity and frequency, as well as nocturnal awakenings [1]. The overall antitussive effect of levodropropizine versus central agents reached statistical significance (P = 0.0015) [1].

Meta-analysis Efficacy Cough Intensity Cough Frequency Central Antitussives

Levodropropizine (CAS 99291-25-5) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Clinical Trials Requiring Antitussive Efficacy Without Sedation or Respiratory Depression Liability

Levodropropizine is the preferred antitussive comparator or active control in clinical trials where minimizing confounding CNS effects is essential. The compound's demonstrated 4.6% somnolence rate (vs. 10.4% for dextromethorphan) and preserved ventilatory response to hypercapnia (vs. significant depression with dihydrocodeine) make it uniquely suitable for trials involving patients with respiratory compromise, COPD, or where daytime functioning and cognitive endpoints are being assessed [1] [2].

Pediatric Antitussive Formulation Development with Enhanced Safety Requirements

The peripheral mechanism of levodropropizine, combined with clinical evidence of efficacy in pediatric populations and a favorable safety profile relative to central antitussives and racemic dropropizine, positions this compound as an optimal active pharmaceutical ingredient (API) for pediatric cough formulations [3]. Procurement of pure levodropropizine (CAS 99291-25-5) rather than racemic dropropizine ensures minimized sedation risk in children, a population particularly vulnerable to CNS depressant effects [4].

Pharmacology Research Investigating Peripheral Sensory Neuropeptide Pathways in Cough Reflex

Levodropropizine serves as a validated pharmacological tool for studying peripheral cough mechanisms. Preclinical studies demonstrate its lack of central action when administered intracerebroventricularly (40 μg i.c.v. did not prevent electrically-induced cough, whereas codeine 5 μg i.c.v. did), confirming its utility as a peripherally restricted probe [5]. Its mechanism involving interference with sensory neuropeptides and capsaicin-sensitive pathways provides a specific tool for dissecting afferent limb cough reflex pathways without central confounding [5].

Comparative Effectiveness Research and Real-World Evidence Generation in Primary Care

Given the meta-analysis demonstrating statistically significant better overall efficacy outcomes (P = 0.0015) versus central antitussives, levodropropizine is an evidence-supported candidate for comparative effectiveness research in primary care settings [6]. Procurement of this compound for real-world studies evaluating symptomatic cough management—particularly in populations where CNS side effects limit adherence to central agents—is directly supported by aggregated clinical evidence [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levodropropizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.